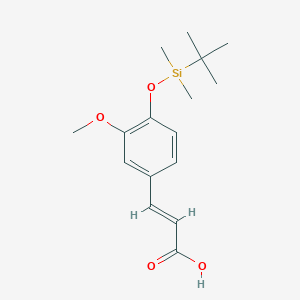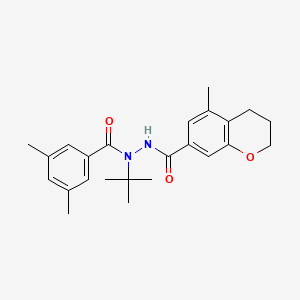
Chromafenozide 100 microg/mL in Acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromafenozide is a novel insecticide belonging to the diacylhydrazine class, primarily used to control lepidopteran pests on various crops. It is characterized by its low mammalian toxicity and minimal environmental impact, making it an ideal candidate for integrated pest management (IPM) programs . Chromafenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects and leading to their death .
準備方法
Synthetic Routes and Reaction Conditions: Chromafenozide is synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)-chromane-6-carbohydrate with various reagents under controlled conditions . The key steps include:
Formation of the chromane ring: This involves the cyclization of appropriate precursors.
Introduction of the diacylhydrazine moiety: This step is crucial for the insecticidal activity of chromafenozide.
Industrial Production Methods: Industrial production of chromafenozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters.
Purification steps: Techniques such as crystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:
Oxidation: Chromafenozide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diacylhydrazine moiety, potentially altering its insecticidal properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .
科学的研究の応用
Chromafenozide has a wide range of scientific research applications, including:
作用機序
Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .
類似化合物との比較
Chromafenozide is unique among insecticides due to its high selectivity for lepidopteran pests and low toxicity to non-target organisms. Similar compounds include:
Tebufenozide: Another ecdysone receptor agonist with similar insecticidal properties.
Halofenozide: Effective against both lepidopteran and coleopteran pests.
Methoxyfenozide: Known for its high potency and selectivity for lepidopteran larvae.
Chromafenozide stands out due to its minimal environmental impact and suitability for IPM programs .
特性
分子式 |
C24H30N2O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide |
InChI |
InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27) |
InChIキー |
FPTGIRFENINNIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


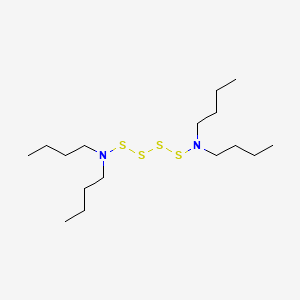
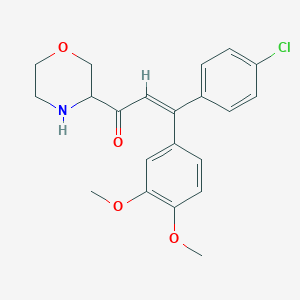

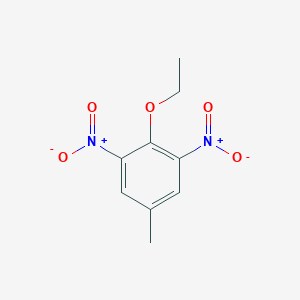
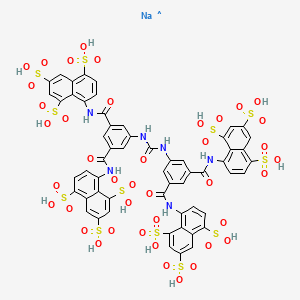
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
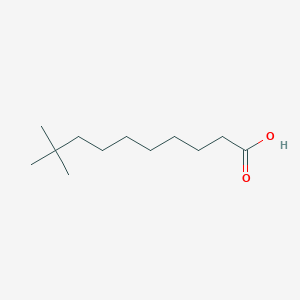
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
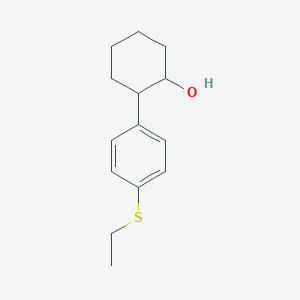
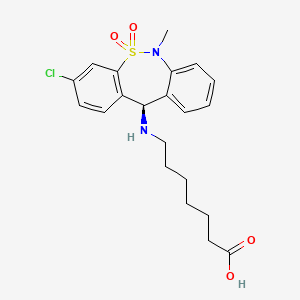
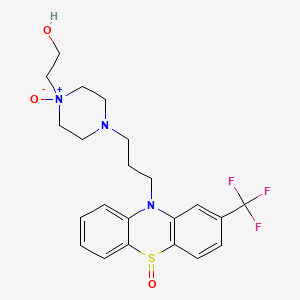
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
